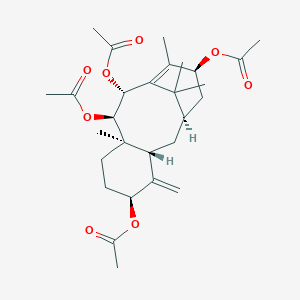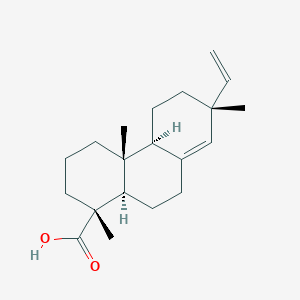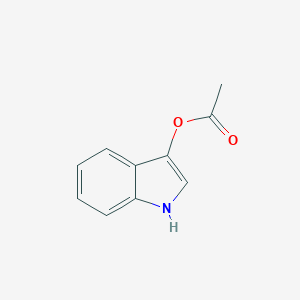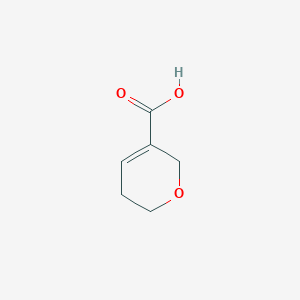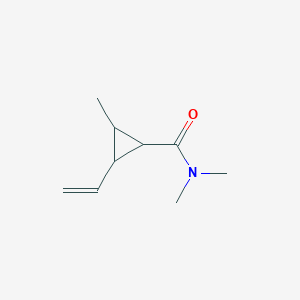
Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI), also known as CTM, is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) can form covalent bonds with other molecules, which makes it useful in the synthesis of complex organic molecules. Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) can also interact with biological systems, such as enzymes and receptors, which makes it useful in the study of biochemical pathways and drug discovery.
Biochemical and Physiological Effects:
Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) has been shown to have various biochemical and physiological effects, including antiviral and anticancer activities. Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis B virus. It has also been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent. Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) has several advantages for lab experiments, including its stability, solubility, and reactivity. Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) is stable under a wide range of conditions, which makes it easy to handle and store. It is also soluble in various solvents, which makes it easy to use in different experimental setups. Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) is highly reactive, which makes it useful in various chemical reactions. However, Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) has some limitations, including its toxicity and potential side effects. Careful handling and proper safety measures are required when working with Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI).
Zukünftige Richtungen
There are several future directions for the research on Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI), including the development of new synthetic methods, the discovery of new biological activities, and the optimization of its pharmacological properties. New synthetic methods can improve the efficiency and cost-effectiveness of Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) synthesis, which can make it more accessible for scientific research. The discovery of new biological activities of Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) can expand its potential applications and lead to the development of new drugs. The optimization of its pharmacological properties can improve its efficacy and reduce its potential side effects, which can make it a more promising drug candidate.
Synthesemethoden
The synthesis of Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) can be achieved through a multistep process that involves the reaction of cyclopropanecarboxylic acid with thionyl chloride, followed by the reaction with 2-amino-2-methyl-1-propanol. The resulting product is then reacted with acetic anhydride and triethylamine to yield Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI). The synthesis of Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) is a complex process that requires careful control of reaction conditions and purification steps.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) has a wide range of scientific research applications, including as a building block for the synthesis of various compounds, as a reagent for chemical transformations, and as a tool for studying biological systems. Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) is used in the synthesis of various drugs, including antiviral and anticancer agents. It is also used as a reagent in the synthesis of complex organic molecules, such as natural products and pharmaceutical intermediates.
Eigenschaften
CAS-Nummer |
110915-17-8 |
|---|---|
Produktname |
Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl-(9CI) |
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
2-ethenyl-N,N,3-trimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-5-7-6(2)8(7)9(11)10(3)4/h5-8H,1H2,2-4H3 |
InChI-Schlüssel |
RPSAOXPNFCDJJW-UHFFFAOYSA-N |
SMILES |
CC1C(C1C(=O)N(C)C)C=C |
Kanonische SMILES |
CC1C(C1C(=O)N(C)C)C=C |
Synonyme |
Cyclopropanecarboxamide, 2-ethenyl-N,N,3-trimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide](/img/structure/B16867.png)
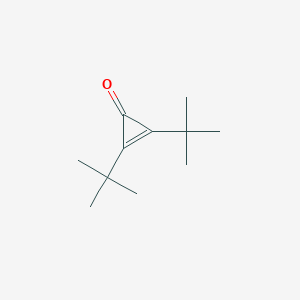

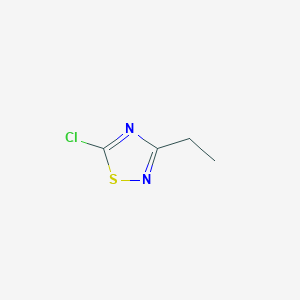
![2-[2-[(1R,2S)-2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]cyclopentyl]oxy-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B16883.png)
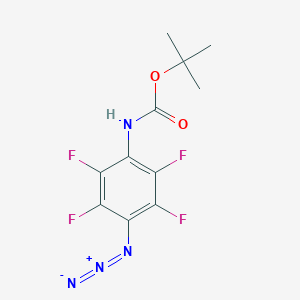
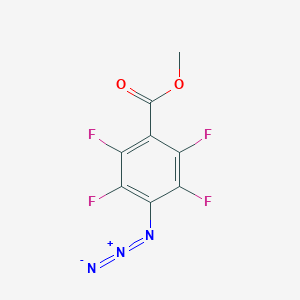
![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)

